(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride
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Overview
Description
(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a conjugated system with a phenyl ring substituted with a carbamimidamido group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-carbamimidamidobenzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine to form the corresponding cinnamic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields saturated derivatives.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Material Science: Employed in the synthesis of polymers and other advanced materials.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride exerts its effects involves:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: Compounds like cinnamic acid and its derivatives share structural similarities.
Phenylpropanoids: Such as eugenol and coumarin, which also feature a phenyl ring with various substituents.
Uniqueness
Functional Groups: The presence of the carbamimidamido group distinguishes it from other cinnamic acid derivatives.
Reactivity: Its unique functional groups confer distinct reactivity patterns, making it valuable for specific applications.
By understanding the detailed properties and applications of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
130066-23-8 |
---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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